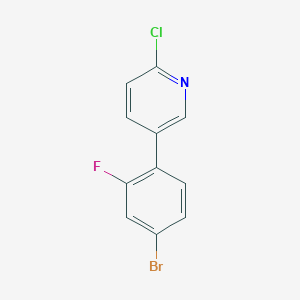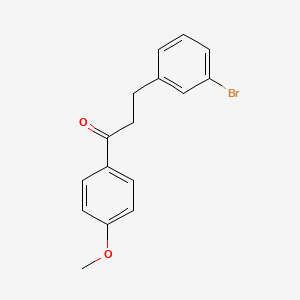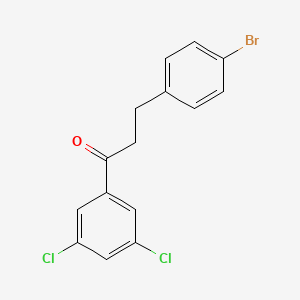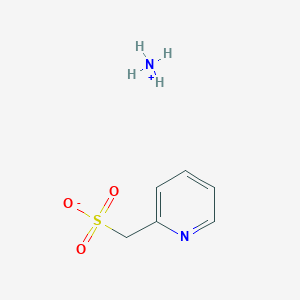
Ammonium pyridin-2-ylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium pyridin-2-ylmethanesulfonate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridine ring attached to a methanesulfonate group, with an ammonium ion balancing the charge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium pyridin-2-ylmethanesulfonate typically involves the reaction of pyridine-2-methanesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyridine-2-methanesulfonic acid+Ammonium hydroxide→Ammonium pyridin-2-ylmethanesulfonate+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium pyridin-2-ylmethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyridine derivatives with reduced sulfonate groups.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Pyridine-2-sulfonic acid.
Reduction: Pyridine derivatives with reduced sulfonate groups.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ammonium pyridin-2-ylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ammonium pyridin-2-ylmethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Ammonium pyridin-2-ylmethanesulfonate can be compared with other pyridinium salts and sulfonate compounds:
Pyridinium Chloride: Similar in structure but lacks the sulfonate group, leading to different reactivity and applications.
Ammonium Methanesulfonate: Contains a methanesulfonate group but lacks the pyridine ring, resulting in different chemical properties.
Pyridine-2-sulfonic Acid: Similar in structure but without the ammonium ion, affecting its solubility and reactivity.
Uniqueness: The presence of both the pyridine ring and the methanesulfonate group in this compound imparts unique chemical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
1330529-05-9 |
|---|---|
Fórmula molecular |
C6H10N2O3S |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
azane;pyridin-2-ylmethanesulfonic acid |
InChI |
InChI=1S/C6H7NO3S.H3N/c8-11(9,10)5-6-3-1-2-4-7-6;/h1-4H,5H2,(H,8,9,10);1H3 |
Clave InChI |
OELDOELGFSKRFL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CS(=O)(=O)[O-].[NH4+] |
SMILES canónico |
C1=CC=NC(=C1)CS(=O)(=O)O.N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


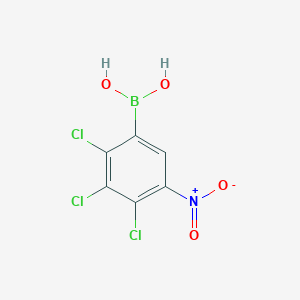
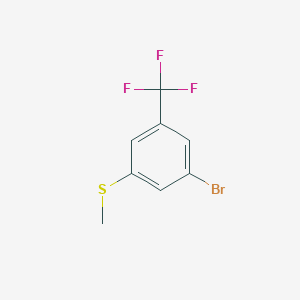

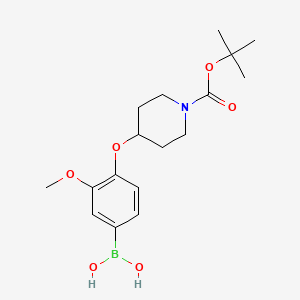

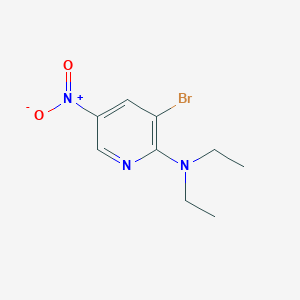
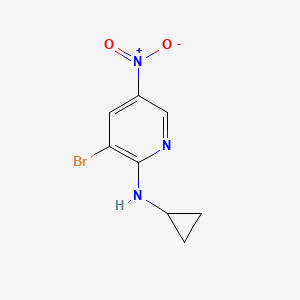
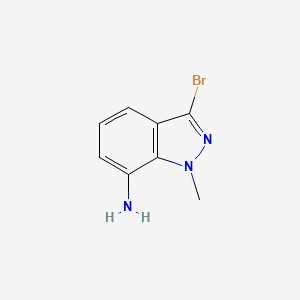
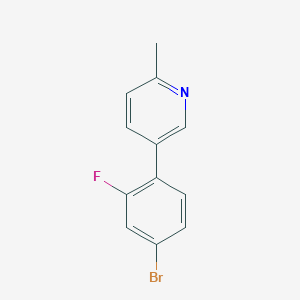
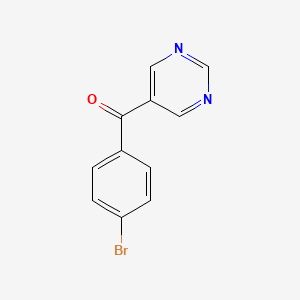
![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)
